

Application Notes and Protocols: Substrate Specificity Profiling of Granzyme B

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Compound of Interest

Compound Name: GRANZYME B

Cat. No.: B1177868

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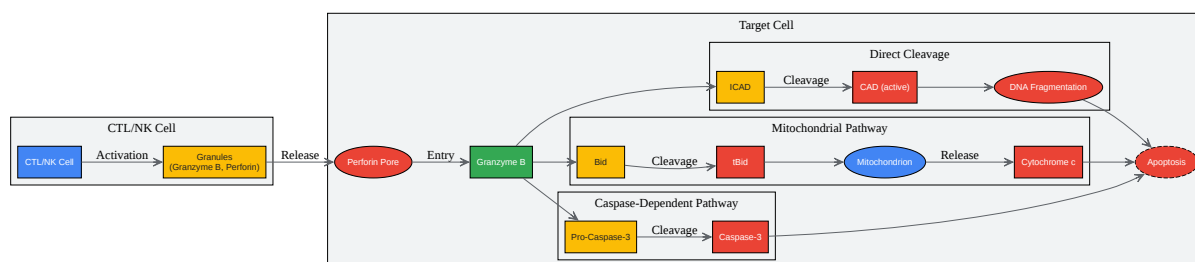
For Researchers, Scientists, and Drug Development Professionals

Introduction

Granzyme B is a serine protease crucial to the cytotoxic functions of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). Upon entering a target cell, **Granzyme B** initiates apoptosis through the cleavage of a specific set of intracellular substrates. Understanding the substrate specificity of **Granzyme B** is paramount for elucidating its biological roles, identifying novel therapeutic targets, and designing specific inhibitors or activatable pro-drugs. These application notes provide a comprehensive overview of the methods used to profile the substrate specificity of **Granzyme B**, complete with detailed experimental protocols and quantitative data.

Granzyme B Signaling Pathway

Granzyme B triggers apoptosis through both caspase-dependent and caspase-independent pathways. After being delivered into the target cell's cytoplasm by perforin, **Granzyme B** can directly cleave and activate effector caspases, such as pro-caspase-3 and pro-caspase-7.[1][2] It can also initiate the mitochondrial apoptosis pathway by cleaving the BH3-only protein Bid into its truncated form, tBid.[1] tBid then translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors. Furthermore, **Granzyme B** can directly cleave other vital cellular proteins, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[2]





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References

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